molecular formula C12H13N B13702389 4-Methyl-2-(o-tolyl)pyrrole

4-Methyl-2-(o-tolyl)pyrrole

Cat. No.: B13702389
M. Wt: 171.24 g/mol
InChI Key: QGPMIVVQQKIKPN-UHFFFAOYSA-N
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Description

4-Methyl-2-(o-tolyl)pyrrole is an aromatic heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom This specific compound is characterized by the presence of a methyl group at the 4-position and an ortho-tolyl group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(o-tolyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-hexanedione and o-toluidine under acidic conditions .

Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. This reaction can be catalyzed by various metal catalysts, such as iron(III) chloride, to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the product. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(o-tolyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(o-tolyl)pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(o-tolyl)pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(o-tolyl)pyrrole is unique due to the presence of both a methyl group and an ortho-tolyl group, which confer distinct chemical properties and reactivity compared to other pyrrole derivatives. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-methyl-2-(2-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-7-12(13-8-9)11-6-4-3-5-10(11)2/h3-8,13H,1-2H3

InChI Key

QGPMIVVQQKIKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CN2)C

Origin of Product

United States

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